molecular formula C19H16N4O5 B11096637 2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide

2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide

Cat. No.: B11096637
M. Wt: 380.4 g/mol
InChI Key: MQBGVBODMGNWBX-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide typically involves a multi-step process:

    Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through a series of condensation reactions involving urea and benzaldehyde derivatives under controlled conditions.

    Coupling with 2-Hydroxy-benzoic Acid: The pyrimidine derivative is then coupled with 2-hydroxy-benzoic acid using hydrazine hydrate as a coupling agent. This step often requires refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique chemical structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid Derivatives: Compounds like acetylsalicylic acid (aspirin) share the 2-hydroxy-benzoic acid core.

    Pyrimidine Derivatives: Compounds such as uracil and thymine share the pyrimidine ring structure.

Uniqueness

The uniqueness of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse chemical reactivity.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C19H16N4O5/c24-15-9-5-4-8-13(15)17(26)22-20-10-14-16(25)21-19(28)23(18(14)27)11-12-6-2-1-3-7-12/h1-10,24,27H,11H2,(H,22,26)(H,21,25,28)/b20-10+

InChI Key

MQBGVBODMGNWBX-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.